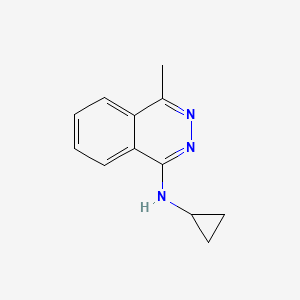

N-cyclopropyl-4-methylphthalazin-1-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-methylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-10-4-2-3-5-11(10)12(15-14-8)13-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKLHLPUBFEKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-Cyclopropyl-4-methylphthalazin-1-amine is being investigated for its pharmacological properties. Its structural features suggest potential activity as a drug candidate targeting various biological pathways. The phthalazine moiety is known for its ability to interact with biological systems, making it a subject of interest in drug design.

Case Studies

Recent studies have explored the synthesis of derivatives of phthalazine compounds, including this compound, showcasing their efficacy against specific diseases. For example, derivatives have shown promise in inhibiting certain enzymes implicated in cancer progression and inflammatory diseases. The compound's unique cyclopropyl group may enhance its binding affinity and selectivity towards target proteins.

Agricultural Chemistry

Herbicidal Applications

The cyclopropylamine structure is recognized for its utility in the synthesis of herbicides. This compound can serve as an intermediate in the production of herbicidal agents that target specific plant growth pathways. Its application could lead to the development of more effective and environmentally friendly herbicides.

Research Findings

Research indicates that compounds derived from cyclopropylamines exhibit selective herbicidal activity, minimizing damage to non-target species while effectively controlling weed populations. This selectivity is crucial for sustainable agricultural practices.

Materials Science

Polymeric Applications

In materials science, this compound can be utilized in the synthesis of polymeric materials with enhanced properties. The incorporation of phthalazinyl units into polymer backbones may impart desirable characteristics such as increased thermal stability and mechanical strength.

Innovative Research

Recent innovations have demonstrated the use of amine-functionalized polymers for applications in carbon capture technologies. The unique properties of this compound can contribute to the development of advanced materials capable of selectively adsorbing CO2 from flue gases, thus aiding in efforts to mitigate climate change.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate targeting various biological pathways | Anticancer and anti-inflammatory activity |

| Agricultural Chemistry | Intermediate for synthesizing selective herbicides | Reduced non-target plant damage |

| Materials Science | Component in polymer synthesis enhancing thermal and mechanical properties | CO2 capture technologies |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds are structurally or functionally comparable to N-cyclopropyl-4-methylphthalazin-1-amine, based on substituent patterns or synthetic pathways:

N-ethyl-4-methylphthalazin-1-amine

- Structure : Substitutes the cyclopropyl group with an ethylamine moiety.

- Molecular Formula : C₁₁H₁₃N₃ (vs. C₁₁H₁₁N₃ for the cyclopropyl analog, assuming equivalent substitution).

- Key Data :

- Functional Impact : Ethyl groups typically enhance lipophilicity but reduce steric hindrance compared to cyclopropane. This could affect solubility and receptor interactions.

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Shares the cyclopropylamine group but replaces the phthalazine core with a pyrazole-pyridine hybrid.

- Synthesis : Prepared via copper-catalyzed coupling (35°C, 2 days) with a 17.9% yield .

- Physical Properties :

- Functional Impact : The pyridine-pyrazole system may enhance π-π stacking interactions compared to phthalazine derivatives, influencing biological activity.

N-Benzyl-4-methylphthalazin-1-amine

- Structure : Substitutes cyclopropylamine with a benzyl group.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : Cyclopropylamine derivatives often require specialized conditions (e.g., copper catalysis, as in ), which may limit scalability compared to ethyl or benzyl analogs.

- Structure-Activity Relationships (SAR) :

- Gaps in Knowledge: No direct data on the solubility, stability, or biological activity of this compound are available in the provided evidence. Further studies are needed to compare its pharmacokinetics with ethyl or benzyl variants.

Preparation Methods

Substrate Preparation: 1-Chloro-4-methylphthalazine

The synthesis begins with 4-methylphthalazin-1(2H)-one, which is converted to 1-chloro-4-methylphthalazine using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Chlorination proceeds efficiently under reflux conditions (80–100°C, 4–6 hours), yielding the activated intermediate in >85% purity.

Amine Coupling with Cyclopropylamine

The chloro intermediate undergoes SNAr with cyclopropylamine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (100–120°C). Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) serves as the base, facilitating deprotonation of cyclopropylamine and enhancing nucleophilicity. Reaction times range from 12–24 hours, with yields averaging 60–70%. Critically, the electron-withdrawing nature of the adjacent phthalazine nitrogen activates the 1-position for substitution, bypassing the need for additional EWGs.

Table 1: Optimization of SNAr Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 110 | 18 | 68 |

| DMSO | Cs2CO3 | 120 | 12 | 72 |

| NMP | DBU | 100 | 24 | 58 |

Reductive Amination Pathways

Reductive amination offers an alternative route by forming the C–N bond between the phthalazine carbonyl and cyclopropylamine, followed by reduction to the amine.

Imine Formation

4-Methylphthalazin-1(2H)-one reacts with cyclopropylamine in the presence of a Lewis acid catalyst (e.g., titanium(IV) isopropoxide) to form the corresponding imine. Solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are preferred due to their compatibility with moisture-sensitive Lewis acids. The reaction typically achieves 80–90% conversion within 6–8 hours at 50°C.

Reduction to Amine

The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). Borane-dimethylsulfide complexes (BH3·SMe2) have also demonstrated efficacy, particularly in maintaining stereochemical integrity. Yields for this step exceed 75%, with minimal over-reduction observed.

Cyclocondensation Approaches

Cyclocondensation strategies build the phthalazine ring system while simultaneously introducing the cyclopropylamine substituent.

Two-Component Cyclization

A representative protocol involves reacting o-cyanobenzaldehyde derivatives with cyclopropylamine hydrazones under acidic conditions. For example, 2-cyano-4-methylbenzaldehyde and cyclopropylamine hydrazine condense in acetic acid at reflux (120°C, 8 hours) to form the phthalazine core. This one-pot method streamlines synthesis but requires precise stoichiometry to avoid oligomerization.

Metal-Mediated Cyclizations

Palladium-catalyzed cyclizations enable the construction of the phthalazine ring from aryl halides and alkyne precursors. Aryl iodides functionalized with methyl groups undergo Sonogashira coupling with propargylamine derivatives, followed by cyclization in the presence of ammonium chloride. While this method offers modularity, catalyst costs and stringent anhydrous conditions limit scalability.

Transition Metal-Catalyzed Coupling

Recent advances in cross-coupling chemistry provide novel disconnections for assembling N-cyclopropyl-4-methylphthalazin-1-amine.

Buchwald-Hartwig Amination

Aryl bromides or chlorides at the 1-position of 4-methylphthalazine undergo coupling with cyclopropylamine using palladium catalysts (e.g., Pd2(dba)3) and bulky phosphine ligands (XPhos). This method operates under milder conditions (80–100°C) compared to SNAr, with yields reaching 65–75%.

Chan–Lam Coupling

Copper-mediated Chan–Lam coupling enables N-arylation of cyclopropylamine with boronic acid-functionalized phthalazines. While less explored for phthalazine systems, this approach avoids pre-functionalized aryl halides, instead utilizing boronic acids derived from 4-methylphthalazin-1-ol.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| SNAr | 60–70 | High | Moderate | 85–90 |

| Reductive Amination | 70–80 | Moderate | High | 90–95 |

| Cyclocondensation | 50–60 | Low | Low | 75–85 |

| Buchwald-Hartwig | 65–75 | Moderate | High | 88–93 |

Key findings:

-

SNAr balances yield and scalability but requires hazardous chlorination steps.

-

Reductive amination offers superior purity and avoids halogenated intermediates, though imine formation demands rigorous moisture control.

-

Transition metal-catalyzed methods provide modularity but face economic barriers due to catalyst costs.

Challenges and Optimization

Regioselectivity in Phthalazine Functionalization

Competing substitution at the 2- and 4-positions of phthalazine necessitates directing groups. Methyl groups at the 4-position inherently direct electrophiles to the 1-position due to steric and electronic effects. Computational studies suggest the methyl group’s +I effect slightly deactivates the 4-position, favoring 1-substitution.

Q & A

Q. What synthetic methodologies are recommended for N-cyclopropyl-4-methylphthalazin-1-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of N-cyclopropyl-4-methylphthalazin-1-amine can be adapted from protocols for structurally related phthalazine derivatives. For example, copper-catalyzed cross-coupling reactions under basic conditions (e.g., cesium carbonate in DMSO at 35°C) have been used for cyclopropane amine substitutions, though yields may be low (~17.9%) . Optimization strategies include:

- Catalyst screening : Testing alternatives to copper(I) bromide (e.g., palladium catalysts for Buchwald-Hartwig amination).

- Solvent effects : Replacing DMSO with polar aprotic solvents like DMF or acetonitrile to improve solubility.

- Temperature modulation : Gradual heating (e.g., 50–80°C) to accelerate kinetics while avoiding decomposition.

Post-reaction purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the product .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy :

- ¹H NMR : Key signals include cyclopropyl proton resonances (δ 0.5–1.5 ppm) and aromatic protons from the phthalazine ring (δ 7.0–8.5 ppm) .

- ¹³C NMR : Cyclopropyl carbons (δ 5–15 ppm) and quaternary carbons in the phthalazine core (δ 120–140 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogs) .

- Infrared (IR) spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and aromatic C-H vibrations .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Hygroscopicity testing : Monitor mass changes under controlled humidity (e.g., 40–80% RH).

- Light sensitivity : Expose to UV/visible light and track degradation via HPLC.

Storage recommendations: Use inert atmospheres (argon) and desiccants at −20°C for long-term preservation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in C–N bond-forming reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Transition states : Identify energy barriers for cyclopropane ring opening or amine substitution pathways.

- Solvent effects : Use continuum solvation models (e.g., SMD) to simulate reaction environments .

Pair computational results with experimental kinetic studies (e.g., variable-temperature NMR) to validate mechanisms.

Q. How can contradictory biological activity data for this compound be resolved across different assays?

- Methodological Answer : Contradictions may arise from:

- Assay conditions : Variability in pH, solvent (e.g., DMSO concentration), or cell lines. Standardize protocols using guidelines like NIH/NCATS assay guidance.

- Structural analogs : Compare activity of N-cyclopropyl-4-methylphthalazin-1-amine with derivatives (e.g., N-ethyl or N-methyl variants) to identify pharmacophore requirements .

- Off-target profiling : Use proteome-wide affinity capture (e.g., CETSA) to rule out non-specific interactions .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

- Methodological Answer : For impurity profiling:

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).

- Mass-directed purification : Couple LC-MS to isolate impurities for structural identification via NMR .

- Ion mobility spectrometry (IMS) : Resolve isobaric impurities by collision cross-section differences .

Q. How can researchers design structure-activity relationship (SAR) studies for phthalazine amines targeting kinase inhibition?

- Methodological Answer : SAR workflows should include:

- Core modifications : Synthesize analogs with varied substituents (e.g., 4-methyl vs. 4-methoxy) .

- Kinase panel screening : Test against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo assays.

- Co-crystallization : Resolve X-ray structures of compound-kinase complexes to map binding interactions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

- Methodological Answer : Reproduce reactions with strict control of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.